Superior Thermal Stability of 3-Thiopheneethanol: Higher Gas-Phase Elimination Activation Energy Versus 2-Thiopheneethanol
In gas-phase thermal elimination reactions, 3-thiopheneethanol (2-(3-thienyl)ethanol) requires a higher activation energy (Ea) than its 2-position isomer (2-(2-thienyl)ethanol), demonstrating greater thermal stability [1]. The Arrhenius parameters were derived from kinetic data of thermal gas-phase elimination reactions [2].
| Evidence Dimension | Activation energy (Ea) for thermal gas-phase elimination |
|---|---|
| Target Compound Data | Ea = 207.1 kJ mol⁻¹; log A (s⁻¹) = 12.04 |
| Comparator Or Baseline | 2-Thiopheneethanol (2-(2-thienyl)ethanol): Ea = 203.3 kJ mol⁻¹; log A (s⁻¹) = 11.55 |
| Quantified Difference | ΔEa = +3.8 kJ mol⁻¹; Δlog A = +0.49 |
| Conditions | Thermal gas-phase elimination; kinetic measurements; Arrhenius analysis |
Why This Matters
The 3.8 kJ mol⁻¹ higher activation energy indicates that 3-thiopheneethanol is more resistant to thermal degradation, a critical factor for high-temperature synthetic processes or applications requiring extended thermal cycling.
- [1] Al-Juwaiser, I. A., Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2002). Gas-phase pyrolysis of thiopheneacetic acids, thienylethanols, and related compounds — protophilicity of ring π-electrons and relative acidities of hydrogen-bond donors of hydroxyl groups. Canadian Journal of Chemistry, 80(5), 499-503. View Source
- [2] Al-Juwaiser, I. A., Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2002). Gas-phase pyrolysis of thiopheneacetic acids, thienylethanols, and related compounds — protophilicity of ring π-electrons and relative acidities of hydrogen-bond donors of hydroxyl groups. Canadian Journal of Chemistry, 80(5), 499-503. View Source
